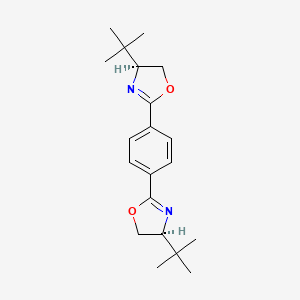
Ethyl chloro-(2-nitro-4-(pentafluorosulfanyl)phenyl) acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl chloro-(2-nitro-4-(pentafluorosulfanyl)phenyl) acetate is a complex organic compound with the molecular formula C10H9ClF5NO4S. This compound is notable for its unique structural features, including the presence of a pentafluorosulfanyl group, which imparts distinct physicochemical properties. It is used in various scientific research applications due to its reactivity and stability.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl chloro-(2-nitro-4-(pentafluorosulfanyl)phenyl) acetate typically involves multiple steps, starting with the nitration of a suitable aromatic precursor to introduce the nitro group The final step involves esterification to form the acetate group
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings to ensure high-quality production.
化学反応の分析
Types of Reactions
Ethyl chloro-(2-nitro-4-(pentafluorosulfanyl)phenyl) acetate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under suitable conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide are used for substitution reactions.
Major Products Formed
Oxidation: Conversion of the nitro group to a nitroso or hydroxylamine derivative.
Reduction: Formation of the corresponding amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Ethyl chloro-(2-nitro-4-(pentafluorosulfanyl)phenyl) acetate is used in various scientific research fields:
Chemistry: As a reagent in organic synthesis, particularly in the formation of complex aromatic compounds.
Biology: Used in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of ethyl chloro-(2-nitro-4-(pentafluorosulfanyl)phenyl) acetate involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the pentafluorosulfanyl group imparts stability and lipophilicity, enhancing its interaction with biological membranes and proteins. The chloro and acetate groups can undergo substitution reactions, allowing the compound to modify various molecular targets.
類似化合物との比較
Ethyl chloro-(2-nitro-4-(pentafluorosulfanyl)phenyl) acetate can be compared with similar compounds such as:
Ethyl chloro-(2-nitro-5-(pentafluorosulfanyl)phenyl) acetate: Similar structure but with a different position of the nitro group.
Mthis compound: Similar structure but with a methyl group instead of an ethyl group.
Sulfur, [3-(1-chloro-2-ethoxy-2-oxoethyl)-4-nitrophenyl]pentafluoro-: Similar structure but with different substituents.
These comparisons highlight the uniqueness of this compound in terms of its specific functional groups and their positions, which influence its reactivity and applications.
特性
分子式 |
C10H9ClF5NO4S |
|---|---|
分子量 |
369.69 g/mol |
IUPAC名 |
[3-chloro-2-nitro-4-(pentafluoro-λ6-sulfanyl)phenyl] butanoate |
InChI |
InChI=1S/C10H9ClF5NO4S/c1-2-3-8(18)21-6-4-5-7(22(12,13,14,15)16)9(11)10(6)17(19)20/h4-5H,2-3H2,1H3 |
InChIキー |
KKXZWSJMKLNBAV-UHFFFAOYSA-N |
正規SMILES |
CCCC(=O)OC1=C(C(=C(C=C1)S(F)(F)(F)(F)F)Cl)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Isopropyl-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12874347.png)
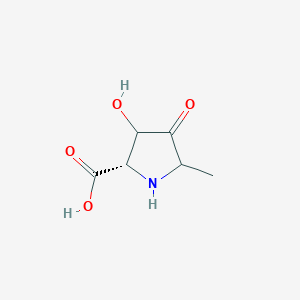
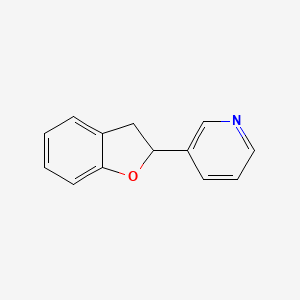
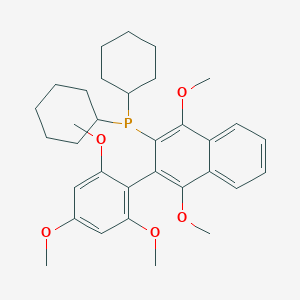
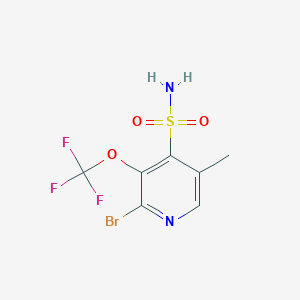
![2-(2-Methoxy-2-oxoethyl)benzo[d]oxazole-4-acrylic acid](/img/structure/B12874382.png)
![1-[6-Hydroxy-2-(4-hydroxyphenyl)-1-benzofuran-3-yl]propan-1-one](/img/structure/B12874396.png)

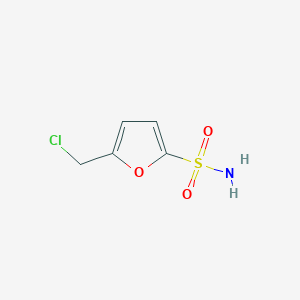
![N-(2-(3,4,5-Trimethoxyphenyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)quinolin-3-amine](/img/structure/B12874411.png)
![tert-Butyl 2-oxo-3,6-diazabicyclo[3.2.1]octane-6-carboxylate](/img/structure/B12874414.png)


